molecular formula C20H21ClN2 B194729 N-Methyldesloratadine CAS No. 38092-89-6

N-Methyldesloratadine

Cat. No. B194729
CAS RN: 38092-89-6
M. Wt: 324.8 g/mol
InChI Key: VLXSCTINYKDTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyldesloratadine is an intermediate in the synthesis of Loratadine . It is a chemical compound .


Synthesis Analysis

N-Methyldesloratadine is used in the formation of multicomponent crystal (MCC) of desloratadine (DES). The MCC synthesis was performed between DES and 26 coformers using an equimolar ratio with a solvent evaporation technique .


Chemical Reactions Analysis

N-Methyldesloratadine is an intermediate in the synthesis of Loratadine . It is also related to 11-HYDROXY-N-METHYLDESLORATADINE .

Scientific Research Applications

Mutagenesis in Bacterial Studies

N-Methyl-N-nitro-N-nitrosoguanidine, a related compound, has been utilized as a potent mutagen in bacterial studies. This substance is specifically used for inducing mutations in Escherichia coli, providing insights into chromosome replication and mutation processes (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Role in NMDA Receptor Research

N-Methyl-D-aspartate (NMDA) antagonists, such as amantadine, demonstrate the potential impact of NMDA receptor modulation in conditions like Parkinson's disease. Research in this area provides a foundation for understanding how similar compounds could be used to manage neurological conditions (Metman et al., 1998).

Cancer Research

N-Methyl-N'-nitro-N-nitrosoguanidine has been used in cancer research, particularly for inducing stomach adenocarcinomas in rat models. This research is crucial for understanding carcinogenesis and for the development of potential cancer treatments (Sugimura, Fujimura, & Baba, 1970).

Pharmacological Research

Studies involving N-methyl derivatives of various compounds, like the synthesis and characterization of specific guanidines, contribute significantly to pharmacological research. This includes the exploration of their potential as NMDA receptor ion-channel blockers, crucial for treating a range of neurodegenerative diseases (Hu et al., 1997).

Metabolism Studies

Research into the metabolism of related compounds, such as desloratadine, reveals the complex interactions between different metabolic pathways. This includes the discovery that the formation of 3-hydroxydesloratadine, a major metabolite, involves specific enzymes, providing insights into drug metabolism and interactions (Kazmi et al., 2015).

Neuropharmacology and Pain Management

NMDA receptor antagonists, including compounds like ketamine, have been studied for their role in managing acute postoperative pain. This research highlights the significance of low-dose NMDA antagonists in pain management, offering alternative approaches to conventional analgesics (Schmid, Sandler, & Katz, 1999).

Safety And Hazards

N-Methyldesloratadine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXSCTINYKDTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191502
Record name N-Methyldesloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyldesloratadine

CAS RN

38092-89-6
Record name N-Methyldesloratadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38092-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyldesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038092896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldesloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.168.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70V8053T5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 177 g (0.49 mole) of a product of Step D above in 480 mL (814.1 g, 5.31 mole) of trifluoromethanesulfonic acid at 90°-95° C. for 18 hours under nitrogen. Completeness of the reaction is determined by thin-layer chromatography. The cooled reaction is quenched with ice-water and the pH is adjusted to 6 with barium carbonate. The product is extracted into methylene chloride, which is concentrated under reduced pressure to about 1 liter and washed with water. The product is extracted into 1N hydrochloric acid, which is treated with 30 g of Darco, and filtered through celite. The pH of the filtrate is adjusted to 10 with 50% aqueous sodium hydroxide and the product is extracted into methylene chloride, which is removed under reduced pressure. The residue is dissolved in hot hexane, which is filtered to remove insolubles. The filtrate is concentrated to a residual beige powder. Yield: 126 g (HPLC purity 80%), 65% of theory.
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of [3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]-1-methyl-4-piperidinyl methanone hydrochloride (59.0 g; 0.15 mol) in 120 mL (120 g; 6.0 mol) of hydrofluoric acid at -35° C. was added boron trifluoride (44.3 g; 0.66 mol) over 1 h. The reaction was quenched using ice water and potassium hydroxide to a final pH of 10. The product was extracted into toluene which was washed with water and brine. The toluene solution was concentrated to a residue which was triturated with hot hexanes. Insoluble salts were removed by filtration and the filtrate was concentrated to give as a main product 45.7 g (HPLC purity 96%, yield 91%) of 8-chloro-6,11-dihydro- 11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine as an off-white solid: mp 116°-119° C.; NMR (200 MHz, CDCl3)δ2.0-2.2 (m,2H), 2.27 (s,3H), 2.3-2.6 (m,4H), 2.6-3.0 (m,4H), 3.3-3.6 (m,2H), 7.0-7.2 (m,4H), 7.44 (dd,1H,J=8, 2 Hz), 8.42 (dd,1H,J=3, 2 Hz); mass spectrum, m/e (rel intensity) 327M+3 (28), 325M+1 (100) Anal. Calcd. for C20H21N2Cl: C,73.94; H,6.52; N,8.63; Cl,10.92. Found: C,73.88; H,6.48; N,8.69; Cl10.80. This material was found to include the two corresponding fluoro-substituted compound of the invention as discussed further below.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyldesloratadine
Reactant of Route 2
Reactant of Route 2
N-Methyldesloratadine
Reactant of Route 3
Reactant of Route 3
N-Methyldesloratadine
Reactant of Route 4
Reactant of Route 4
N-Methyldesloratadine
Reactant of Route 5
Reactant of Route 5
N-Methyldesloratadine
Reactant of Route 6
Reactant of Route 6
N-Methyldesloratadine

Citations

For This Compound
2
Citations
C MA, Y ZHOU, Y TONG, S WU… - Chinese Journal of …, 2010 - ingentaconnect.com
… Loratadine,desloratadine and N-methyldesloratadine were liner over the range of 0.0102-10.2 μg,0.00508-5.08 μg,0.00532-5.32 μg(r=0.9996-0.9999);The values of limit of detection …
Number of citations: 0 www.ingentaconnect.com
NA Epshtein - Pharmaceutical Chemistry Journal, 2021 - Springer
… At the same time, the difference reached 1.8% for P F = 98.0% (N-methyldesloratadine). An important conclusion from the facts presented above is that use of DSC to certify IPSs gives …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.